1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)-
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Overview
Description
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structural features, including a chloro-substituted indole ring and a bulky diphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis or other cyclization methods.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Diphenylmethyl Group: This step might involve Friedel-Crafts alkylation using diphenylmethanol and a Lewis acid catalyst.
Final Functionalization: The ethanol group can be introduced through reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Utilizing its unique properties in material science or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A naturally occurring plant hormone.
5-Chloro-1H-indole: A simpler analog with similar structural features.
1-(Diphenylmethyl)-1H-indole: Lacking the chloro and ethanol groups.
Uniqueness
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its bulky diphenylmethyl group and chloro substitution might enhance its stability and reactivity compared to simpler indole derivatives.
Properties
CAS No. |
872674-52-7 |
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Molecular Formula |
C27H28ClNO |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
2-(1-benzhydryl-2-tert-butyl-5-chloroindol-3-yl)ethanol |
InChI |
InChI=1S/C27H28ClNO/c1-27(2,3)26-22(16-17-30)23-18-21(28)14-15-24(23)29(26)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,18,25,30H,16-17H2,1-3H3 |
InChI Key |
VHPFCUNOYTVSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCO |
Origin of Product |
United States |
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